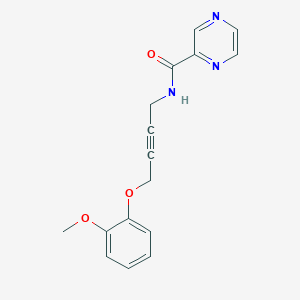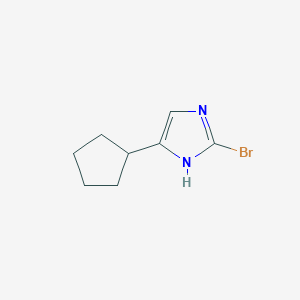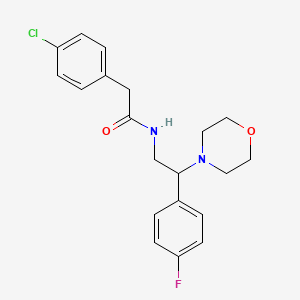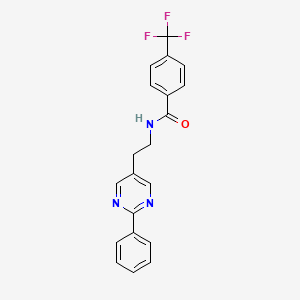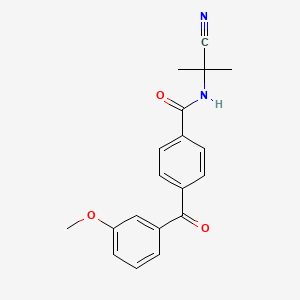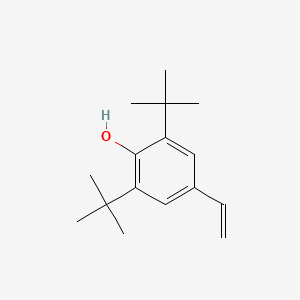
2,6-二叔丁基-4-乙烯基苯酚
概述
描述
2,6-Di-tert-butyl-4-vinylphenol is a chemical compound with the molecular formula C16H24O . It is a colorless solid and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butyl-4-vinylphenol involves the reaction of 3,5-di-tert-butyl-4-hydroxycinnamic acid in dry DMF, which is then refluxed at 150° C. under N2 for 2 hours with stirring . The resulting mixture is then poured into water and extracted with chloroform. The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-vinylphenol is represented by the InChI code 1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 .Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-vinylphenol has a molecular weight of 232.37 . It is a solid or liquid at room temperature and should be stored in a refrigerator .科学研究应用
聚合和材料科学
- 共聚反应:含有乙烯基取代的酚类稳定剂,包括2,6-二叔丁基-4-乙烯基苯酚,可用于与丙烯和一氧化碳的共聚和三元共聚反应。此过程产生具有分子内稳定剂的聚酮,影响所得高分子量P/CO共聚物的分子量、玻璃化转变温度、弹性和稳定性 (Auer 等,2004 年)。
电化学分析
- 变压器油中的抗氧化剂含量:2,6-二叔丁基-4-乙烯基苯酚的电化学性质可以使用电化学技术(例如差分脉冲伏安法)来探索,以确定其在变压器油中的含量。此方法提供特征峰的强度与抗氧化剂浓度之间的线性关系 (周等,2012 年)。
热力学和动力学研究
- 均裂反应活性研究:该化合物已参与研究其在反应中的热力学和动力学行为。例如,探索其键离解能和与各种自由基的反应速率常数,可以深入了解其作为抗氧化剂和聚合抑制剂的效率 (Lucarini 等,2001 年)。
环境科学与毒理学
- 环境出现和毒性:已经对2,6-二叔丁基-4-乙烯基苯酚等合成酚类抗氧化剂的环境出现、人体暴露和毒性进行了研究。它已在各种环境基质和人体样本中被检测到,引发了对其潜在肝毒性和内分泌干扰效应的担忧 (刘和马伯里,2020 年)。
工业应用
- 在热塑性弹性体中的应用:2,6-二叔丁基-4-乙烯基苯酚已用于制备天然橡胶结合酚类抗氧化剂。它在热塑性弹性体中表现出有效的抗氧化性能,显示出在各种橡胶和塑料产品中应用的潜力 (Klinpituksa 等,2014 年)。
化学合成
- 合成方法开发:研究重点是开发合成2,6-二叔丁基-4-乙烯基苯酚衍生物的方法,表明其在化学合成和工业过程中的重要性 (Krysin 和 Pokrovskii,2008 年)。
安全和危害
This compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
未来方向
作用机制
Target of Action
It’s structurally similar to butylated hydroxytoluene (bht), which is known to inhibit lipid peroxidation .
Mode of Action
It’s likely to act as an antioxidant, similar to its structural analog bht . Antioxidants work by neutralizing free radicals, unstable molecules that can cause damage to cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Di-tert-butyl-4-vinylphenol . For instance, exposure to light, heat, or oxygen could potentially degrade the compound, reducing its effectiveness. Therefore, it’s typically recommended to store such compounds in a cool, dry place, away from light and oxygen .
属性
IUPAC Name |
2,6-ditert-butyl-4-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-vinylphenol | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

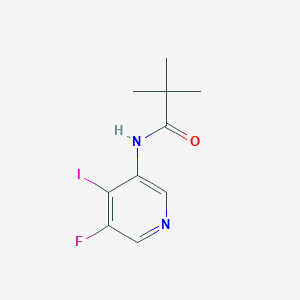
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)

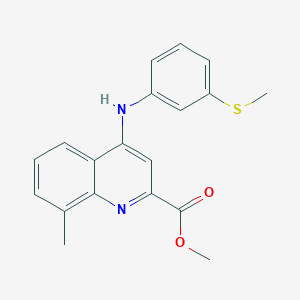

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
